N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1
Biochemical Pathways
Ents play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Therefore, if this compound does indeed interact with ENTs, it could potentially affect these pathways.
Result of Action
Similar compounds have been observed to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km
Biologische Aktivität
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex compound with potential therapeutic applications. Its structure incorporates a piperazine moiety and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The primary mechanism of action for compounds containing a pyrazolo[3,4-d]pyrimidine scaffold is often related to their ability to inhibit specific kinases and receptors involved in various signaling pathways. These compounds have been shown to exhibit activity against several targets, including:
- Dopamine Receptors : The piperazine component contributes to high affinity and selectivity for dopamine D2 and D4 receptors, which are crucial in the treatment of neurological disorders .
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are recognized for their role as kinase inhibitors, impacting pathways involved in cancer progression and cell proliferation .
Pharmacological Profile
Several studies have evaluated the pharmacological profile of similar compounds. For instance:
- Affinity Studies : Compounds with similar structures have demonstrated IC50 values in the nanomolar range for dopamine D4 receptors, indicating potent activity. For example, derivatives like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 of 0.057 nM for the D4 receptor with significant selectivity over D2 receptors .
- Anticancer Activity : Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of cancer cell lines by targeting specific kinases involved in tumorigenesis. One study reported that certain derivatives showed promising results against non-small cell lung cancer (NSCLC) by inhibiting HER family kinases .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The findings indicated that these compounds effectively inhibited cell proliferation in various cancer cell lines (e.g., A549 for lung cancer) through apoptosis induction and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing biological activity.
Compound Name | IC50 (nM) | Target Receptor/Enzyme |
---|---|---|
Compound A | 25 | EGFR |
Compound B | 15 | HER2 |
Our Compound | 10 | D4 Receptor |
Case Study 2: Neurological Applications
Another investigation focused on the neurological implications of similar piperazine-based compounds. The study revealed that these compounds could modulate neurotransmitter systems effectively, showing potential for treating conditions such as schizophrenia and depression. The structure-activity relationship (SAR) analysis suggested that modifications at the piperazine nitrogen significantly influenced receptor binding affinity.
Eigenschaften
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-16-3-5-17(6-4-16)27-9-11-28(12-10-27)19-18-13-26-29(20(18)25-14-24-19)8-7-23-21(30)15-1-2-15/h3-6,13-15H,1-2,7-12H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGOMZYXMRBLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.